Inter-Ring Dihedral Angle Defines Near-Planar Conformation Unique Among 3,4-Dimethylphenyl Benzanilides
Single-crystal X-ray diffraction at 299 K reveals that 4-chloro-N-(3,4-dimethylphenyl)benzamide (I) possesses an exceptionally small inter-ring dihedral angle of 5.5(2)°, signifying a nearly coplanar arrangement of the two aromatic rings [1]. In stark contrast, the closest analog N-(3,4-dimethylphenyl)-4-methylbenzamide (II) exhibits two crystallographically independent molecules with dihedral angles of 52.6(1)° and 10.5(1)° [1]. The positional isomer N-(2,6-dimethylphenyl)-4-chlorobenzamide (IV) displays even greater conformational spread: 39.9(2)°, 51.0(1)°, and 87.2(3)° across three independent molecules [1]. This ~10-fold difference in planarity between the target and its closest methyl-substituted analog has profound implications for π-π stacking, lattice packing, and spectroscopic properties.
| Evidence Dimension | Inter-ring dihedral angle (degrees) |
|---|---|
| Target Compound Data | 5.5 (2)° |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-4-methylbenzamide (II): Mol 1 = 52.6(1)°, Mol 2 = 10.5(1)°; N-(2,6-dimethylphenyl)-4-chlorobenzamide (IV): Mol 1 = 39.9(2)°, Mol 2 = 51.0(1)°, Mol 3 = 87.2(3)° |
| Quantified Difference | vs II (Mol 1): 47.1° difference; vs IV (Mol 3): 81.7° difference |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, T = 299 K, orthorhombic Pbca (I) vs monoclinic P2₁/c (II) and monoclinic (IV) [1] |
Why This Matters
The near-planar geometry of (I) enables dense π-stacking and predictable hydrogen-bonding networks, making it the preferred choice for crystal engineering, co-crystallization screens, and as a conformational standard in QSPR model calibration; analogs with non-planar geometries will produce divergent packing and solubility profiles.
- [1] Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E66(5), o1100. https://doi.org/10.1107/S1600536810014913 View Source
